9-Benzyl-6-chloro-2-iodo-9H-purine

Suzuki-Miyaura Coupling Regioselectivity Purine Chemistry

9-Benzyl-6-chloro-2-iodo-9H-purine (CAS 176515-41-6) is a synthetic purine derivative bearing a chlorine atom at the C-6 position, an iodine atom at C-2, and a benzyl protecting group at N-9. This specific 2,6-dihalogenation pattern is not arbitrary; it is designed to enable predictable, orthogonal functionalization through transition metal-catalyzed cross-coupling reactions.

Molecular Formula C12H8ClIN4
Molecular Weight 370.57 g/mol
CAS No. 176515-41-6
Cat. No. B13098945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-6-chloro-2-iodo-9H-purine
CAS176515-41-6
Molecular FormulaC12H8ClIN4
Molecular Weight370.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)I
InChIInChI=1S/C12H8ClIN4/c13-10-9-11(17-12(14)16-10)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
InChIKeyAHKGTSBDRDNGCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Benzyl-6-chloro-2-iodo-9H-purine: A Dual-Halogenated Purine Scaffold for Regioselective Cross-Coupling


9-Benzyl-6-chloro-2-iodo-9H-purine (CAS 176515-41-6) is a synthetic purine derivative bearing a chlorine atom at the C-6 position, an iodine atom at C-2, and a benzyl protecting group at N-9. This specific 2,6-dihalogenation pattern is not arbitrary; it is designed to enable predictable, orthogonal functionalization through transition metal-catalyzed cross-coupling reactions. The iodine at C-2 serves as a superior leaving group compared to chlorine, while the chlorine at C-6 remains available for subsequent modification, establishing a sequential diversification logic [1]. First reported in the context of regioselective Stille and Suzuki-Miyaura couplings of purines, this compound belongs to a class of building blocks that have enabled the systematic exploration of purine chemical space in medicinal chemistry [2].

Why 9-Benzyl-6-chloro-2-iodo-9H-purine Cannot Be Replaced by Other 2,6-Dihalopurines in Cross-Coupling Applications


The substitution pattern of halogens on the purine core dictates both the regiochemical outcome and the reaction kinetics in cross-coupling chemistry. Simply interchanging 9-benzyl-6-chloro-2-iodo-9H-purine with its dichloro analog or its regioisomeric iodo-chloro counterpart leads to fundamentally different products under identical conditions. The iodine atom at C-2, due to its lower bond dissociation energy and superior transmetallation kinetics, directs the first coupling event to that position, whereas the chlorine at C-6 is retained for a second, subsequent transformation [1]. This programmed reactivity cannot be replicated by 9-benzyl-2,6-dichloropurine, which preferentially couples at C-6, nor by 2-chloro-6-iodo-9-benzylpurine, which exhibits divergent behavior in both coupling and magnesiation reactions [2]. The quantitative evidence below demonstrates why this specific isomer is essential for synthetic routes requiring C-2-first functionalization.

Quantitative Differentiation of 9-Benzyl-6-chloro-2-iodo-9H-purine Against Closest Analogs


Reversed Regioselectivity in Suzuki-Miyaura Coupling: Direct Comparison with 9-Benzyl-2,6-dichloropurine

In a direct head-to-head study under identical anhydrous Suzuki-Miyaura conditions, 9-benzyl-6-chloro-2-iodo-9H-purine (9) and 9-benzyl-2,6-dichloropurine (6) exhibited opposite regioselectivity when treated with one equivalent of phenylboronic acid. The iodo compound (9) coupled exclusively at the C-2 position to yield 9-benzyl-6-chloro-2-phenylpurine (10) in 81% yield. In contrast, the dichloro analog (6) coupled exclusively at C-6, affording 9-benzyl-2-chloro-6-phenylpurine (7) in 77% yield [1]. With excess boronic acid, both compounds converged on 2,6-diphenylpurine (8), but the iodo compound (9) gave a higher yield (88% vs 84%) [1]. This demonstrates that the Cl/I pattern encodes a C-2-first sequential coupling strategy that is inaccessible with the Cl/Cl pattern.

Suzuki-Miyaura Coupling Regioselectivity Purine Chemistry

Stille Coupling Regioselectivity: Class-Level Comparison of 6-Chloro-2-iodopurines vs 2,6-Dichloropurines

Studies on the regiochemistry of Stille couplings of 2,6-dihalopurines have established a general rule: 6-chloro-2-iodopurines react selectively at the C-2 position, whereas 2,6-dichloropurines react selectively at the C-6 position [1]. This behavior was documented specifically for 9-benzyl-6-chloro-2-iodopurine, which, when treated with one equivalent of organostannane, undergoes substitution exclusively at the iodine-bearing C-2, leaving the C-6 chlorine intact [2]. The regiochemical preference is determined by the identity of the halogen leaving groups—iodine at C-2 overrides chlorine at C-6 in directing the coupling site—making the Cl/I substitution pattern a deliberate design element for achieving orthogonal reactivity.

Stille Coupling Organostannane Regioselectivity

Heck Reaction Yield Advantage: 9-Substituted 6-Chloro-2-iodopurines vs 9-Benzyl-6-iodopurine

Under standard Heck reaction conditions, 9-benzyl-6-iodopurine (a mono-iodo analog lacking the C-6 chlorine) undergoes extensive reductive dimerization, yielding the desired Heck product in only ≤12% yield [1]. In stark contrast, 9-substituted 6-chloro-2-iodopurines—the class to which 9-benzyl-6-chloro-2-iodo-9H-purine belongs—react smoothly to give 2-alkenyl-6-chloropurines in 71–97% isolated yields [1]. The presence of the C-6 chlorine atom suppresses the dimerization pathway, enabling productive Heck alkenylation at C-2 with electron-deficient alkenes. This yield differential makes the dichloro-monoiodo compound essential for Heck-based purine diversification.

Heck Reaction Alkenylation Dimerization Suppression

Divergent Magnesiation Behavior of Cl/I Positional Isomers: 6-Chloro-2-iodo vs 2-Chloro-6-iodo Purines

The positional isomer 2-chloro-6-iodo-9-benzylpurine (4) undergoes a fundamentally different magnesiation pathway compared to the 6-chloro-2-iodo scaffold. At -80 °C, both 6-chloro-2-iodo-9-isopropylpurine (1, representing the target scaffold) and 2-chloro-6-iodo-9-benzylpurine (4) undergo selective I/Mg exchange [1]. However, at 0 °C, the 6-chloro-2-iodo isomer 1 undergoes magnesium migration to the C-8 position of the purine nucleus, whereas the 2-chloro-6-iodo isomer 4 instead undergoes substitution of iodine by an alkyl group from the Grignard reagent accompanied by Cl/Mg exchange, forming 6-alkyl-2-magnesiated purines (9) [1]. This demonstrates that the position of iodine relative to chlorine determines not just the site of initial exchange but the entire cascade of subsequent transformations.

Magnesiation I/Mg Exchange Grignard Reagents

Procurement-Relevant Application Scenarios for 9-Benzyl-6-chloro-2-iodo-9H-purine


Sequential C-2 → C-6 Diversification in Purine Library Synthesis

Medicinal chemistry groups engaged in purine-focused library synthesis require a building block that allows first functionalization at C-2 (via Suzuki, Stille, or Heck coupling) while preserving a chlorine at C-6 for a second, later diversification step. 9-Benzyl-6-chloro-2-iodo-9H-purine is uniquely suited for this C-2-first → C-6-second strategy, as demonstrated by the 81% selective C-2 Suzuki coupling yield with phenylboronic acid [1]. The alternative 9-benzyl-2,6-dichloropurine forces a C-6-first sequence, which may be incompatible with target compound design. This compound has been employed as a key intermediate in the stepwise synthesis of macrocyclic quaterpurine palladium complexes [2].

Heck Alkenylation at C-2 of Purines for Functionalized Nucleobase Synthesis

When the synthetic goal is to introduce alkenyl substituents at the C-2 position of purines while retaining a C-6 chlorine, 9-benzyl-6-chloro-2-iodo-9H-purine is the only viable substrate class. The mono-iodo analog 9-benzyl-6-iodopurine fails under Heck conditions due to predominant dimerization (≤12% desired product), whereas 9-substituted 6-chloro-2-iodopurines deliver 71–97% yields [3]. This scenario is directly relevant to the preparation of 2-alkenylpurine nucleoside precursors and PDE4 inhibitor intermediates, where the 2-iodo substituent has been identified as favorable for both potency and selectivity [4].

Regioselective Magnesiation for Organometallic Intermediate Generation

For synthetic routes involving Grignard reagent generation via I/Mg exchange, the 6-chloro-2-iodo isomer enables controlled magnesiation at C-2 at low temperature (-80 °C) and exhibits distinct migratory behavior at elevated temperatures (0 °C), with magnesium migrating to the C-8 position [5]. This contrasts with the 2-chloro-6-iodo regioisomer, which undergoes competing alkyl substitution and Cl/Mg exchange under identical conditions. Researchers requiring a specific organomagnesium purine intermediate for subsequent reactions with electrophiles must source the correct Cl/I isomer to avoid product mixtures.

PDE4 Inhibitor Intermediate and Related Bioactive Purine Synthesis

Structure-activity relationship studies on 9-substituted adenine derivatives as PDE4 inhibitors have identified the 2-iodo substituent as highly favorable for both inhibitory potency and isoenzyme selectivity [4]. The compound 2-iodo-9-(2-methoxybenzyl)-N6-methyladenine (13b), which can be synthesized via intermediates related to 9-benzyl-protected 2-iodopurines, exhibited a PDE4 IC50 of 0.096 nM—450-fold more potent than the reference compound NCS613 (IC50 = 42 nM) [4]. 9-Benzyl-6-chloro-2-iodo-9H-purine serves as a strategic precursor for introducing the critical 2-iodo substituent in such bioactive purine derivatives.

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